![molecular formula C19H20FN5O3 B2715128 5-amino-N-(3,4-dimethoxybenzyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899940-27-3](/img/structure/B2715128.png)
5-amino-N-(3,4-dimethoxybenzyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide
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Description
5-amino-N-(3,4-dimethoxybenzyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H20FN5O3 and its molecular weight is 385.399. The purity is usually 95%.
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Scientific Research Applications
Anticancer Applications
5-Amino-N-(3,4-dimethoxybenzyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide has been explored in scientific research primarily for its potential in cancer treatment. Butler et al. (2013) synthesized a series of fluorinated benzene-carboxamide derivatives, including this compound, and evaluated their cytotoxic effects on the MCF-7 breast cancer cell line. The study found that some derivatives exhibited significant cytotoxic effects, suggesting potential anticancer applications (Butler et al., 2013).
Synthesis and Structural Characterization
Albericio and Bárány (2009) discussed the synthesis of polymer-supported benzylamides, including this compound. Their research focused on developing an efficient methodology for solid-phase synthesis of C-terminal peptide amides under mild conditions. This study contributes to the understanding of the chemical synthesis and structural characterization of such compounds (Albericio & Bárány, 2009).
Triazole-Based Scaffolds
Ferrini et al. (2015) explored the synthesis of triazole-based scaffolds, which are crucial in the development of biologically active compounds. The study utilized 5-amino-1,2,3-triazole-4-carboxylic acid, closely related to the compound , to prepare collections of peptidomimetics and other biologically active compounds. This research enhances the understanding of the applications of triazole-based scaffolds in drug discovery and development (Ferrini et al., 2015).
properties
IUPAC Name |
5-amino-N-[(3,4-dimethoxyphenyl)methyl]-1-[(3-fluorophenyl)methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O3/c1-27-15-7-6-12(9-16(15)28-2)10-22-19(26)17-18(21)25(24-23-17)11-13-4-3-5-14(20)8-13/h3-9H,10-11,21H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPPSNUJSQRPMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)F)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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